9-(3-methoxyphenyl)-9H-xanthen-9-ol aniline clathrate
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Overview
Description
9-(3-methoxyphenyl)-9H-xanthen-9-ol aniline clathrate is a complex organic compound that belongs to the class of xanthene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound allows it to form clathrate complexes, which are compounds where one molecule forms a cage-like structure around another molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-methoxyphenyl)-9H-xanthen-9-ol aniline clathrate typically involves a multi-step process. One common method is the Friedel-Crafts alkylation reaction, where aniline and 3-methoxybenzaldehyde are reacted in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the intermediate product. This intermediate is then subjected to further reactions, including cyclization and oxidation, to yield the final xanthene derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
9-(3-methoxyphenyl)-9H-xanthen-9-ol aniline clathrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: Quinones
Reduction: Reduced xanthene derivatives
Substitution: Nitro, sulfo, and halo derivatives
Scientific Research Applications
9-(3-methoxyphenyl)-9H-xanthen-9-ol aniline clathrate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and a catalyst in various organic reactions.
Biology: Employed in the study of biological processes due to its fluorescent properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites .
Mechanism of Action
The mechanism of action of 9-(3-methoxyphenyl)-9H-xanthen-9-ol aniline clathrate involves its ability to interact with various molecular targets through its aromatic rings and hydroxyl groups. These interactions can lead to the formation of stable complexes with proteins, nucleic acids, and other biomolecules. The compound’s fluorescent properties also make it useful for tracking and imaging applications in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
Compared to similar compounds, 9-(3-methoxyphenyl)-9H-xanthen-9-ol aniline clathrate stands out due to its ability to form clathrate complexes and its unique fluorescent properties. These characteristics make it particularly valuable in applications requiring high specificity and sensitivity .
Properties
CAS No. |
872584-25-3 |
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Molecular Formula |
C26H23NO3 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
aniline;9-(3-methoxyphenyl)xanthen-9-ol |
InChI |
InChI=1S/C20H16O3.C6H7N/c1-22-15-8-6-7-14(13-15)20(21)16-9-2-4-11-18(16)23-19-12-5-3-10-17(19)20;7-6-4-2-1-3-5-6/h2-13,21H,1H3;1-5H,7H2 |
InChI Key |
UMHPDLXIDOBCIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O.C1=CC=C(C=C1)N |
Origin of Product |
United States |
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